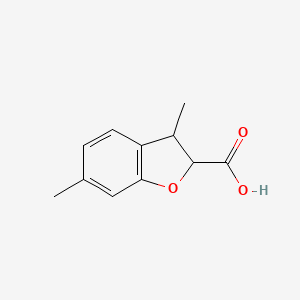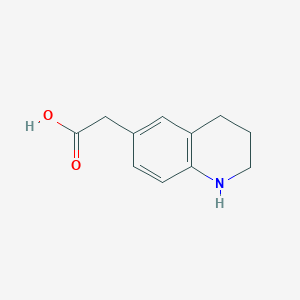
2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of a quinoline ring system that is partially saturated, making it a tetrahydro derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid involves the reaction of this compound with trimethylsilyldiazomethane in dichloromethane at 0°C. The reaction mixture is then concentrated and purified using flash column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. This might include optimizing reaction conditions and using cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction might yield fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application, but it generally involves binding to active sites and modulating biological activity. This can lead to changes in metabolic pathways or inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride
- 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
- 6-Quinolineacetic acid, 1,2,3,4-tetrahydro-
Uniqueness
2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where other similar compounds might not be as effective .
Eigenschaften
CAS-Nummer |
5622-49-1 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5,7H2,(H,13,14) |
InChI-Schlüssel |
LJIJHRLNRYAOEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)CC(=O)O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


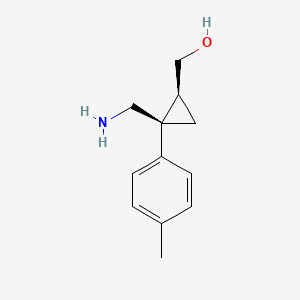

![6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904725.png)


![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
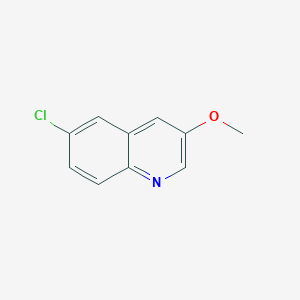
![5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904761.png)
![2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol](/img/structure/B11904766.png)
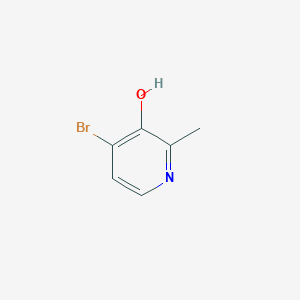
![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol](/img/structure/B11904782.png)

